molecular formula C11H15NO2 B12441247 (R)-3-(2-Methoxyphenyl)morpholine

(R)-3-(2-Methoxyphenyl)morpholine

Cat. No.: B12441247
M. Wt: 193.24 g/mol
InChI Key: YRWHPTGNKPPZDT-JTQLQIEISA-N
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Description

®-3-(2-Methoxyphenyl)morpholine is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Methoxyphenyl)morpholine typically involves the reaction of 2-methoxyphenylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of ®-3-(2-Methoxyphenyl)morpholine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Methoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may result in the removal of the methoxy group.

Scientific Research Applications

®-3-(2-Methoxyphenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-Methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)morpholine
  • 4-(4-Methoxyphenyl)morpholine
  • 4-Mesitylmorpholine

Uniqueness

®-3-(2-Methoxyphenyl)morpholine is unique due to its chiral nature and the specific positioning of the methoxy group on the phenyl ring. This configuration can result in different biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R)-3-(2-methoxyphenyl)morpholine

InChI

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1

InChI Key

YRWHPTGNKPPZDT-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2COCCN2

Canonical SMILES

COC1=CC=CC=C1C2COCCN2

Origin of Product

United States

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